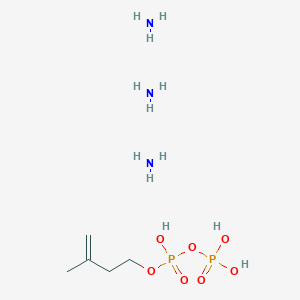
Solution de pyrophosphate d'isopentényle sel de triammonium
Vue d'ensemble
Description
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is a chemical compound with the empirical formula C5H12O7P2 · 3NH3 and a molecular weight of 297.18 g/mol . It is an intermediate in the biosynthesis of terpenes, which are essential components in various biological processes . This compound is typically available as a 1 mg/mL solution in methanol and aqueous 10 mM ammonium hydroxide (7:3) .
Applications De Recherche Scientifique
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate can be synthesized from isopentenol through a three-step process . The synthesis involves the conversion of mevalonic acid to isopentenyl pyrophosphate in an ATP-dependent process . The presence of the pyrophosphate group within the molecule facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions .
Industrial Production Methods: Industrial production methods for isopentenyl pyrophosphate triammonium salt solution are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .
Mécanisme D'action
The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .
Comparaison Avec Des Composés Similaires
Isopentenyl pyrophosphate trilithium salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl pyrophosphate ammonium salt: Another related compound used in terpene biosynthesis.
Geranyl pyrophosphate ammonium salt: Similar in function and used in the synthesis of terpenes.
Uniqueness: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is unique due to its specific role in the biosynthesis of terpenes and its ability to facilitate enzyme binding at the active site . Its triammonium salt form provides distinct properties compared to other similar compounds, such as trilithium or ammonium salts .
Propriétés
IUPAC Name |
azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554011 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-53-5 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


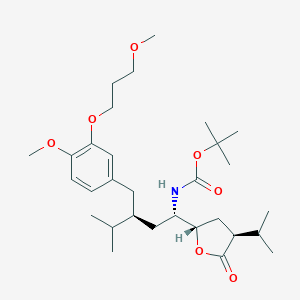

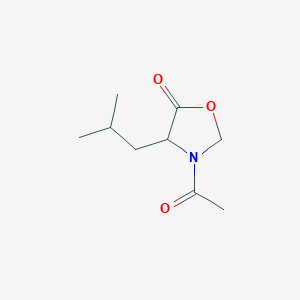
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
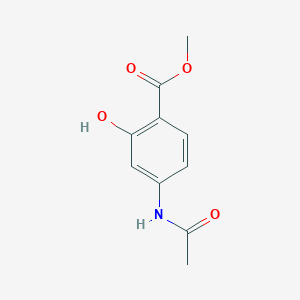


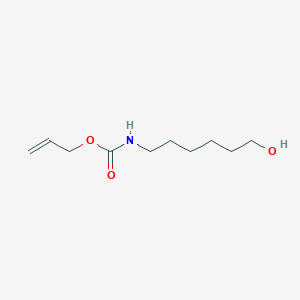
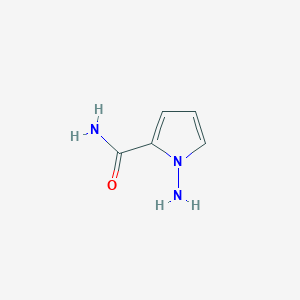
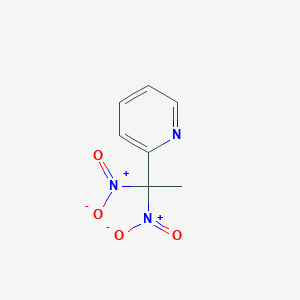
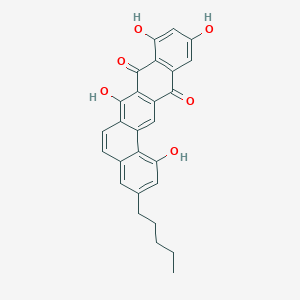
![2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132646.png)
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)
![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)
